IIIM-8

Description

Propriétés

Formule moléculaire |

C14H17NO4 |

|---|---|

Poids moléculaire |

263.29 g/mol |

Nom IUPAC |

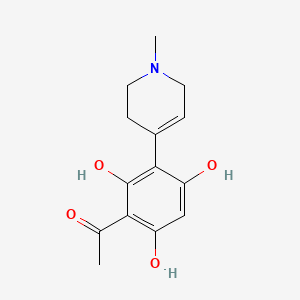

1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H17NO4/c1-8(16)12-10(17)7-11(18)13(14(12)19)9-3-5-15(2)6-4-9/h3,7,17-19H,4-6H2,1-2H3 |

Clé InChI |

BKPLTJWLVMGPGD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(C=C(C(=C1O)C2=CCN(CC2)C)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IIIM-8: A Novel Melanogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-8, chemically identified as 3-(1'-methyltetrahydropyridinyl)-2,4,6-trihydroxy acetophenone, is a novel small molecule inhibitor of melanogenesis. It has demonstrated significant potential in the regulation of skin pigmentation by effectively reducing melanin production in both in vitro and in vivo models. The primary mechanism of action involves the suppression of the cAMP response element-binding protein (CREB) and the nuclear exclusion of its coactivator, CRTC1. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, intended to support further research and development in the field of dermatology and cosmetology.

Chemical Structure and Properties

This compound is a derivative of acetophenone with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol .

Chemical Name: 3-(1'-methyltetrahydropyridinyl)-2,4,6-trihydroxy acetophenone

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

Structure:

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its inhibitory effects on melanin production by targeting a key signaling pathway in melanocytes. Exposure to stimuli such as ultraviolet (UV) radiation or α-melanocyte-stimulating hormone (α-MSH) typically activates the cyclic adenosine monophosphate (cAMP) signaling cascade. This leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB, in conjunction with its coactivator, CREB-regulated transcription coactivator 1 (CRTC1), translocates to the nucleus and promotes the transcription of genes essential for melanin synthesis, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1 and TRP2).

This compound intervenes in this pathway by suppressing the activity of CREB and promoting the nuclear exclusion of CRTC1[1][2]. This dual action effectively downregulates the expression of the downstream melanogenic enzymes, thereby inhibiting the production of melanin.

Signaling Pathway Diagram

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Quantitative Data

Currently, specific quantitative data such as IC50 values for this compound's inhibition of tyrosinase or melanin production are not publicly available in the reviewed literature. Further studies are required to establish these key parameters.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific in vitro and in vivo assays are described in the primary literature by Naikoo SH, et al.[1]. Researchers are directed to this source for comprehensive methodologies. The following provides a general overview of the types of experiments conducted.

Synthesis of this compound

The synthesis of 3-(1'-methyltetrahydropyridinyl)-2,4,6-trihydroxy acetophenone would likely involve a multi-step process starting from commercially available precursors. A plausible synthetic route could involve the acylation of a protected phloroglucinol derivative, followed by the introduction of the 1-methyltetrahydropyridinyl moiety and subsequent deprotection steps.

In Vitro Melanogenesis Assays

-

Cell Culture: Human adult epidermal melanocytes (HAEM) are cultured under standard conditions.

-

Melanin Content Assay: HAEM cells are treated with various concentrations of this compound, with or without α-MSH stimulation. After a defined incubation period, cells are lysed, and the melanin content is quantified spectrophotometrically.

-

Tyrosinase Activity Assay: The effect of this compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, is assessed using a cell-free or cell-based assay with L-DOPA as a substrate.

-

Western Blot Analysis: To elucidate the mechanism of action, protein levels of key signaling molecules (e.g., CREB, p-CREB, MITF, TYR, TRP1, TRP2) are determined by Western blotting in HAEM cells treated with this compound.

-

Immunofluorescence: The subcellular localization of CRTC1 is visualized using immunofluorescence microscopy to confirm its nuclear exclusion upon treatment with this compound.

In Vivo Studies

-

Animal Model: C57BL/6J mice are often used for in vivo studies of pigmentation.

-

Topical Application: A solution or cream containing this compound is topically applied to a defined area of the mice's skin (e.g., tail or auricles).

-

UVB-Induced Pigmentation Model: To assess the protective effect of this compound against sun-induced pigmentation, mice are exposed to UVB radiation, followed by treatment with the this compound formulation.

-

Histological Analysis: Skin biopsies are taken to assess changes in melanin content and distribution using techniques such as Fontana-Masson staining.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion and Future Directions

This compound is a promising new agent for the management of hyperpigmentation disorders. Its well-defined mechanism of action, targeting the CREB/CRTC1 signaling pathway, offers a specific and potentially safer alternative to existing treatments. Future research should focus on obtaining detailed quantitative data, including IC50 values and pharmacokinetic profiles. Further preclinical and clinical studies are warranted to fully assess the safety and efficacy of this compound for therapeutic and cosmetic applications.

References

- 1. Inhibition of melanogenesis by 3-(1'-methyltetrahydropyridinyl)-2,4-6-trihydroxy acetophenone via suppressing the activity of cAMP response element-binding protein (CREB) and nuclear exclusion of CREB-regulated transcription coactivator 1 (CRTC1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

The Anti-Melanogenic Potential of IIIM-8: A Technical Overview of its Impact on Tyrosinase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-8, chemically identified as 3-(1'-methyltetrahydropyridinyl)-2,4,6-trihydroxy acetophenone, has emerged as a promising inhibitor of melanogenesis. This technical guide synthesizes the current understanding of this compound's effect on tyrosinase, the rate-limiting enzyme in melanin synthesis. By delving into its mechanism of action, this document provides a comprehensive overview for researchers and drug development professionals interested in novel agents for hyperpigmentation disorders. This compound operates not by direct enzymatic inhibition of mushroom tyrosinase, but through the sophisticated modulation of cellular signaling pathways that govern tyrosinase gene expression and subsequent protein levels. This guide details the experimental evidence for its action on the cAMP/PKA/CREB signaling cascade and its downstream effects on key melanogenic proteins, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Furthermore, it outlines the key experimental protocols utilized to elucidate these effects and presents the data in a structured format to facilitate scientific understanding and future research.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced in a complex process termed melanogenesis. While essential for protecting the skin from the damaging effects of ultraviolet (UV) radiation, the overproduction and aberrant accumulation of melanin can lead to various hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The enzyme tyrosinase plays a pivotal role in this pathway, catalyzing the initial and rate-limiting steps of melanin biosynthesis. Consequently, the inhibition of tyrosinase activity or the downregulation of its expression is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.

This compound is a novel compound that has demonstrated significant anti-melanogenic properties both in vitro and in vivo.[1][2] It effectively reduces pigment production without inducing cytotoxicity in human adult epidermal melanocytes (HAEMs).[1][2] This document provides a detailed exploration of the molecular mechanisms underlying the anti-melanogenic effects of this compound, with a specific focus on its influence on tyrosinase.

Mechanism of Action: A Focus on Cellular Signaling

The anti-melanogenic effect of this compound is primarily attributed to its ability to modulate the intracellular signaling pathways that control the expression of key melanogenic genes. Unlike many conventional skin-lightening agents that directly inhibit the catalytic activity of tyrosinase, this compound's action is more nuanced, targeting the upstream regulation of tyrosinase expression.

The cAMP/PKA/CREB Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a central regulator of melanogenesis. Hormonal signals, such as the α-melanocyte-stimulating hormone (α-MSH), or exposure to UV radiation can elevate intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the microphthalmia-associated transcription factor (MITF) gene, a master regulator of melanocyte differentiation and function. This binding event initiates the transcription of MITF, which subsequently activates the expression of a suite of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

This compound intervenes in this cascade by decreasing the intracellular levels of cAMP.[1][2] This reduction in cAMP leads to a subsequent decrease in PKA activity and, consequently, a reduction in the phosphorylation of CREB.[1][2] Furthermore, this compound has been shown to restore the phosphorylation of CREB-regulated transcription coactivator 1 (CRTC1) and promote its exclusion from the nucleus.[1][2] CRTCs are potent co-activators of CREB, and their nuclear localization is critical for CREB-mediated transcription. By preventing the nuclear translocation of CRTC1, this compound further dampens the transcriptional activity of CREB.

The culmination of these actions is a significant downregulation of MITF expression, which in turn leads to a diminished expression of its target genes: TYR, TRP1, and TRP2.[1][2] This reduction in the cellular machinery required for melanin synthesis is the primary mechanism by which this compound exerts its anti-melanogenic effects.

Caption: this compound inhibits melanogenesis by reducing cAMP levels and modulating CRTC1 phosphorylation.

Quantitative Data on the Effects of this compound

The following tables summarize the observed effects of this compound on key parameters in melanogenesis. It is important to note that while the qualitative effects are well-documented, precise IC50 values for direct tyrosinase inhibition by this compound are not the primary mechanism of action. The data presented here reflects its impact on cellular systems.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in Human Adult Epidermal Melanocytes (HAEMs)

| Parameter | Treatment Conditions | Observed Effect | Reference |

| Melanin Content | Basal and α-MSH stimulated HAEMs | Significant reduction in melanin synthesis and secretion. | [1][2] |

| Cellular Tyrosinase Activity | HAEMs | Significant inhibition of cellular tyrosinase activity. | [1] |

Table 2: Effect of this compound on the Expression of Melanogenic Proteins

| Protein | Cell Type | Treatment Conditions | Observed Effect | Reference |

| MITF | HAEMs | Basal and α-MSH stimulated | Diminished expression. | [1][2] |

| Tyrosinase (TYR) | HAEMs | Basal and α-MSH stimulated | Diminished expression. | [1][2] |

| TRP1 | HAEMs | Basal and α-MSH stimulated | Diminished expression. | [1][2] |

| TRP2 | HAEMs | Basal and α-MSH stimulated | Diminished expression. | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-melanogenic effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human Adult Epidermal Melanocytes (HAEMs) are the primary in vitro model.

-

Culture Conditions: Cells are typically cultured in melanocyte growth medium supplemented with growth factors, under standard conditions (37°C, 5% CO2).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle alone.

-

Stimulation of Melanogenesis: To induce melanin production, cells are often treated with α-melanocyte-stimulating hormone (α-MSH).

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured melanocytes.

Caption: A streamlined workflow for quantifying cellular melanin content.

-

Cell Seeding: Plate HAEMs in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, with or without α-MSH, for a specified duration (e.g., 72 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a solution of sodium hydroxide (e.g., 1N NaOH) at an elevated temperature (e.g., 80°C) to solubilize the melanin.

-

Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The melanin content is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cultured cells.

-

Cell Lysis: Prepare cell lysates from treated and control cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each lysate with a solution of L-DOPA (a substrate for tyrosinase).

-

Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: The tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.

Western Blot Analysis

Western blotting is used to determine the protein levels of key melanogenic enzymes and signaling molecules.

Caption: Key steps in the Western blot analysis of melanogenic proteins.

-

Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., tyrosinase, TRP1, TRP2, MITF, p-CREB, CREB, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensities are quantified and normalized to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound represents a significant advancement in the field of melanogenesis inhibitors. Its unique mechanism of action, which involves the modulation of the cAMP/PKA/CREB signaling pathway rather than direct tyrosinase inhibition, offers a promising and potentially safer alternative to existing treatments for hyperpigmentation. The compound's ability to downregulate the expression of tyrosinase and other key melanogenic proteins at the transcriptional level highlights the importance of targeting cellular signaling pathways in the development of novel dermatological agents.

Future research should focus on several key areas:

-

Clinical Efficacy and Safety: Rigorous clinical trials are necessary to evaluate the efficacy and safety of topical formulations of this compound in human subjects with various hyperpigmentary conditions.

-

Pharmacokinetics and Skin Penetration: Studies to determine the skin penetration and pharmacokinetic profile of this compound are crucial for optimizing its delivery and bioavailability.

-

Long-term Effects: Long-term studies are needed to assess the sustained effects of this compound on melanocyte function and to ensure the absence of any adverse effects with prolonged use.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-melanogenic agents could lead to the development of more potent and effective treatment regimens.

References

- 1. Balancing act: optimizing blue light for melanogenesis while minimizing cellular damage in primary human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Foundational Research on CREB Inhibition

Disclaimer: Extensive research did not yield any publicly available information on a specific CREB inhibitor designated "IIIM-8." The CSIR-Indian Institute of Integrative Medicine (IIIM) is a prominent research institution in drug discovery, but no publications or patents link them to a CREB inhibitor with this name. This technical guide, therefore, provides an in-depth overview of the foundational research on a well-characterized CREB inhibitor, Naphthol AS-E , and its potent derivative, 666-15 , to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction to CREB as a Therapeutic Target

The cyclic AMP-response element binding protein (CREB) is a nuclear transcription factor that plays a crucial role in mediating gene transcription in response to a variety of extracellular signals, including hormones, growth factors, and neuronal activity.[1] These stimuli activate intracellular protein kinases such as protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and protein kinase B (PKB/Akt), which in turn phosphorylate CREB at the Serine-133 residue.[1] This phosphorylation event is critical for the recruitment of the coactivator CREB-binding protein (CBP) and its homolog p300, leading to the initiation of gene transcription.[1]

Aberrant activation and overexpression of CREB have been consistently observed in a wide range of cancers, including those of the brain, breast, lung, and prostate. This has led to the pursuit of CREB as a promising target for novel cancer therapies.[1] Small molecule inhibitors that can disrupt CREB-mediated gene transcription represent a potential new class of anticancer agents.

The CREB Signaling Pathway

The activation of CREB is a multi-step process that is tightly regulated. Upon stimulation by extracellular signals, a cascade of intracellular signaling events leads to the activation of various protein kinases. These kinases phosphorylate CREB at Ser133, which promotes its dimerization and binding to specific DNA sequences known as cAMP response elements (CREs) in the promoter region of target genes. The phosphorylated CREB then recruits the transcriptional coactivators CBP and p300, which possess histone acetyltransferase (HAT) activity. This recruitment leads to chromatin remodeling and the assembly of the transcriptional machinery, ultimately resulting in gene expression.

Conversely, the CREB signaling pathway is negatively regulated by phosphatases such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which dephosphorylate CREB at Ser133, turning off gene transcription.[1]

Caption: The CREB signaling pathway, from extracellular stimuli to gene transcription.

Quantitative Data on CREB Inhibitors

The following table summarizes the in vitro activity of Naphthol AS-E and its more potent analog, 666-15, against CREB-mediated transcription and their anti-proliferative effects on cancer cell lines.

| Compound | CREB Reporter IC50 (µM) | MDA-MB-468 GI50 (µM) |

| Naphthol AS-E (1a) | Not explicitly stated, but identified as an inhibitor | >10 |

| 666-15 (3i) | 0.073 ± 0.04 | 0.046 ± 0.04 |

Data extracted from a study on the identification of potent CREB inhibitors.

Experimental Protocols

CREB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on CREB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of the test compound for a specified period (e.g., 1 hour).

-

CREB Activation: CREB-mediated transcription is then stimulated by adding an activator, such as forskolin (an adenylyl cyclase activator), to the cell culture medium.

-

Luciferase Assay: Following an incubation period (e.g., 6 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The half-maximal inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the CREB reporter gene assay.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-468 breast cancer cells) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the cell proliferation (MTT) assay.

Conclusion

The transcription factor CREB is a validated and compelling target for the development of novel anticancer therapeutics. The identification and characterization of small molecule inhibitors, such as Naphthol AS-E and its derivatives, provide a strong foundation for further drug discovery and development efforts. The experimental protocols and data presented in this guide offer a representative framework for the foundational research required to advance a CREB inhibitor from initial discovery to a potential clinical candidate. While no public information is available for a compound named "this compound," the principles and methodologies outlined here are broadly applicable to the field of CREB inhibitor research.

References

Unraveling the Biological Activity of Interleukin-8: A Technical Guide for Researchers

An In-depth Examination of IL-8 Signaling, Experimental Evaluation, and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a pivotal role in a wide array of physiological and pathological processes. While the query for "IIIM-8" did not yield a specific registered compound, the context of biological activity and drug development strongly suggests a focus on the well-established therapeutic target, Interleukin-8. This technical guide provides a comprehensive overview of the biological activity of IL-8, detailing its signaling pathways, presenting quantitative data on its inhibitors, and outlining key experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, oncology, and drug discovery.

The Biological Landscape of Interleukin-8

IL-8 is a member of the CXC family of chemokines and is a key mediator of inflammation. Its primary function is the recruitment and activation of neutrophils and other granulocytes to sites of infection or injury.[1] Produced by a variety of cells, including macrophages, epithelial cells, and endothelial cells, IL-8 exerts its effects by binding to two G protein-coupled receptors (GPCRs): C-X-C motif chemokine receptor 1 (CXCR1) and CXCR2.[2]

The biological activities of IL-8 are extensive and include:

-

Chemotaxis: IL-8 is a potent chemoattractant for neutrophils, guiding their migration to inflammatory loci.[1]

-

Angiogenesis: It is a known promoter of new blood vessel formation, a critical process in both normal tissue repair and tumor growth.[1][3]

-

Inflammation: By recruiting and activating neutrophils, IL-8 plays a central role in the inflammatory response.[1]

-

Cancer Progression: Elevated levels of IL-8 are associated with the growth, proliferation, and metastasis of various tumors.[4][5] It contributes to the tumor microenvironment by promoting angiogenesis and recruiting immunosuppressive cells.[5]

Interleukin-8 Signaling Pathways

Upon binding to its receptors, CXCR1 and CXCR2, IL-8 triggers a cascade of intracellular signaling events. These pathways ultimately lead to the diverse cellular responses mediated by this chemokine. The binding of IL-8 to its receptors activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate several downstream effector molecules.

Key signaling pathways activated by IL-8 include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates PKC. This pathway is crucial for neutrophil degranulation and the respiratory burst.

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: The PI3K/Akt pathway is critical for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, including ERK1/2, JNK, and p38 MAPK, is involved in regulating gene expression, cell proliferation, and inflammation.

The following diagram illustrates the major signaling pathways activated by Interleukin-8.

Quantitative Data on IL-8 Receptor Antagonists

The development of small molecule inhibitors targeting CXCR1 and CXCR2 is an active area of research for the treatment of inflammatory diseases and cancer. Several such antagonists have been developed and characterized. The following tables summarize the in vitro potency of some of these inhibitors.

Table 1: IC50 Values of CXCR1/CXCR2 Antagonists

| Compound | Target(s) | IC50 (nM) | Comments |

| Reparixin | CXCR1/CXCR2 | 1 (CXCR1), 100 (CXCR2)[4][6] | A non-competitive allosteric inhibitor.[4] |

| Ladarixin | CXCR1/CXCR2 | 0.9 (CXCR1), 0.8 (CXCR2)[1] | A potent, orally bioavailable dual inhibitor.[1] |

| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2)[7] | An orally bioavailable antagonist.[7] |

| SX-682 | CXCR1/CXCR2 | Not explicitly stated, but described as a potent allosteric inhibitor.[8][9] | An orally bioavailable dual inhibitor currently in clinical trials for oncology.[9] |

Table 2: Binding Affinity (Kd) of CXCR1/CXCR2 Antagonists

| Compound | Target | Kd (nM) |

| Navarixin (SCH-527123) | Cynomolgus CXCR1 | 41[5][10] |

| Mouse CXCR2 | 0.20[5][10] | |

| Rat CXCR2 | 0.20[5][10] | |

| Cynomolgus Monkey CXCR2 | 0.08[5][10] |

Experimental Protocols

The study of IL-8 biological activity and the evaluation of its inhibitors require a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to measure the ability of neutrophils to migrate along a chemotactic gradient of IL-8.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane.[11] Neutrophils are placed in the upper compartment, and the chemoattractant (IL-8) is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Materials:

-

Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

-

Isolated human neutrophils

-

Recombinant human IL-8

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation. Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.[12]

-

Assay Setup:

-

Add assay buffer containing IL-8 (at various concentrations) or a control vehicle to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Express the results as the mean number of migrated cells per field or as a chemotactic index (fold increase in migration over control).

The following diagram illustrates the workflow of a typical Boyden chamber chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to IL-8 stimulation, a key event in neutrophil activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Upon binding of IL-8 to its receptors, the resulting intracellular calcium release causes a change in the fluorescence of the dye, which can be measured using a fluorometer or flow cytometer.

Materials:

-

Isolated human neutrophils or a cell line expressing CXCR1/CXCR2

-

Recombinant human IL-8

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorometer or flow cytometer

Procedure:

-

Cell Loading:

-

Resuspend cells in assay buffer.

-

Add the fluorescent dye to the cell suspension and incubate at 37°C in the dark for 30-60 minutes to allow the dye to enter the cells.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Resuspend the dye-loaded cells in assay buffer and place them in the fluorometer or flow cytometer.

-

Establish a baseline fluorescence reading.

-

Add IL-8 to the cells and continuously record the fluorescence signal over time.

-

As a positive control, ionomycin can be used to induce a maximal calcium response.

-

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths is plotted over time to visualize the calcium flux.

Receptor Binding Assay

This assay is used to determine the affinity of a ligand (e.g., an inhibitor) for the IL-8 receptors.

Principle: A radiolabeled or fluorescently labeled IL-8 is incubated with cells or membranes expressing CXCR1 or CXCR2 in the presence of varying concentrations of an unlabeled competitor (the inhibitor). The amount of labeled IL-8 that binds to the receptors is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined.

Materials:

-

Cells or cell membranes expressing CXCR1 or CXCR2

-

Radiolabeled ([¹²⁵I]-IL-8) or fluorescently labeled IL-8

-

Unlabeled IL-8 inhibitor

-

Binding buffer

-

Filtration apparatus and glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, labeled IL-8 (at a fixed concentration), and varying concentrations of the unlabeled inhibitor in binding buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound labeled IL-8 from the unbound ligand. Wash the filters with cold binding buffer.

-

Quantification:

-

For radiolabeled IL-8, measure the radioactivity on the filters using a scintillation counter.

-

For fluorescently labeled IL-8, measure the fluorescence on the filters using a plate reader.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Interleukin-8 is a chemokine with a multifaceted biological role, implicated in inflammation, angiogenesis, and cancer progression. Its signaling through CXCR1 and CXCR2 presents a compelling target for therapeutic intervention. This guide has provided a detailed overview of the biological activity of IL-8, its signaling pathways, and the quantitative pharmacology of its inhibitors. The experimental protocols described herein offer a foundation for researchers to investigate the intricate biology of IL-8 and to discover and characterize novel modulators of its activity. A thorough understanding of these aspects is crucial for the development of new therapies for a range of human diseases.

References

- 1. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Ladarixin (DF-2156A) | inhibitor/agonist | CAS 849776-05-2 | Buy Ladarixin (DF-2156A) from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reparixin | CXCR | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

preliminary studies on IIIM-8 as a melanogenesis inhibitor

An In-depth Technical Guide on the Preliminary Studies of Novel Melanogenesis Inhibitors

Introduction

Melanogenesis, the complex process of melanin synthesis, plays a crucial role in protecting the skin from ultraviolet (UV) radiation. However, the overproduction or abnormal accumulation of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and senile lentigines. Consequently, the development of effective and safe melanogenesis inhibitors is a significant area of research in dermatology and cosmetology. Preliminary studies on novel compounds are essential to evaluate their potential as melanogenesis inhibitors. These studies typically involve a series of in vitro assays to determine the compound's cytotoxicity, its direct effect on key melanogenic enzymes, and its overall impact on melanin production in cultured cells.

This technical guide provides a comprehensive overview of the core preliminary studies required to characterize a novel melanogenesis inhibitor. While specific data for a compound designated "IIIM-8" is not publicly available, this document outlines the standardized experimental protocols, data presentation formats, and visualization of relevant biological pathways that are fundamental to the investigation of any potential melanogenesis inhibitor. The methodologies and pathways described herein are based on established scientific literature and provide a robust framework for researchers, scientists, and drug development professionals.

Experimental Protocols

A critical first step in evaluating a potential melanogenesis inhibitor is to determine its effect on cell viability to ensure that any observed reduction in melanin is not a result of toxicity. Subsequently, its inhibitory effect on tyrosinase, the rate-limiting enzyme in melanogenesis, is assessed, followed by the quantification of melanin content in treated cells.

Cytotoxicity Assay

The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1][2][3][4] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate melanoma cells (e.g., B16F10) or normal human melanocytes in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add 10 µL of each concentration to the respective wells. Include a control group with no compound treatment.

-

Incubation: Incubate the plate for 24 to 48 hours.

-

CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The half-maximal inhibitory concentration (IC50) for cytotoxicity is then determined.

Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of a compound on the activity of tyrosinase, the key enzyme in melanogenesis.[5][6][7][8][9] Mushroom tyrosinase is commonly used for initial in vitro screening due to its commercial availability and high activity.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (20 mM, pH 6.8)

-

20 µL of mushroom tyrosinase solution (e.g., 30 U/mL)

-

20 µL of the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-30 minutes.

-

Substrate Addition: Add 20 µL of L-DOPA (150 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 475-517 nm at regular intervals (e.g., every 10 minutes for 1 hour) using a microplate reader. The formation of dopachrome, an orange-red product, is monitored.[10]

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value for tyrosinase inhibition is then determined. Kojic acid is often used as a positive control.[10][11]

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with the test compound.[12][13][14][15]

Protocol:

-

Cell Culture and Treatment: Culture melanocytes in a suitable culture dish and treat them with non-toxic concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization.

-

Cell Lysis: Lyse the cell pellet with a lysis buffer (e.g., 1N NaOH or a buffer containing Triton X-100) and heat at a high temperature (e.g., 60-80°C) to dissolve the melanin.[12][14]

-

Centrifugation: Centrifuge the lysate to pellet the cell debris.

-

Absorbance Measurement: Transfer the supernatant containing the dissolved melanin to a 96-well plate and measure the absorbance at 405-492 nm.[12]

-

Standard Curve: Prepare a standard curve using synthetic melanin of known concentrations.

-

Data Analysis: Determine the melanin content from the standard curve and normalize it to the total protein content or cell number. Calculate the percentage of melanin reduction compared to the untreated control.

Data Presentation

Quantitative data from the preliminary studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Test Compound on B16F10 Melanoma Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 98 ± 4.5 |

| 25 | 95 ± 3.8 |

| 50 | 92 ± 6.1 |

| 100 | 85 ± 5.5 |

| 200 | 60 ± 7.3 |

| IC50 (µM) | > 200 |

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Mushroom Tyrosinase Inhibitory Activity of Test Compound

| Compound | IC50 (µM) |

| Test Compound | 45.8 ± 3.1 |

| Kojic Acid (Control) | 18.2 ± 1.5 |

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of Test Compound on Melanin Content in B16F10 Melanoma Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) |

| Control | 0 | 100 ± 8.7 |

| Test Compound | 25 | 75 ± 6.4 |

| Test Compound | 50 | 52 ± 5.1 |

| Kojic Acid | 50 | 65 ± 7.2 |

Data are presented as mean ± standard deviation (n=3).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Experimental workflow for the preliminary evaluation of a novel melanogenesis inhibitor.

Caption: Simplified signaling pathway of α-MSH-induced melanogenesis.

Caption: Overview of the IL-8 signaling pathway potentially relevant in melanoma.

Conclusion

The preliminary evaluation of a novel melanogenesis inhibitor is a systematic process that involves a series of well-defined in vitro experiments. By assessing the cytotoxicity, tyrosinase inhibitory activity, and melanin content, researchers can gain crucial insights into the compound's potential as a therapeutic or cosmetic agent for hyperpigmentary disorders. Although specific data on "this compound" as a melanogenesis inhibitor are not available in the public domain, the experimental protocols, data presentation formats, and pathway visualizations provided in this guide offer a comprehensive framework for the rigorous scientific investigation of any new candidate compound. Further studies, including the elucidation of the precise molecular mechanism of action and in vivo efficacy tests, are necessary to fully characterize a promising melanogenesis inhibitor.

References

- 1. biogot.com [biogot.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dojindo.com [dojindo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. tyrosinase activity assay: Topics by Science.gov [science.gov]

- 10. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IIIM-8 (CAS Number: 1128053-62-2): A Novel Melanogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-8, identified by CAS number 1128053-62-2, is a novel small molecule, 3-(1'-methyltetrahydropyridinyl)-2,4-6-trihydroxy acetophenone, that has emerged as a potent inhibitor of melanogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and available data on its activity. The core of its inhibitory effect lies in the suppression of the cAMP response element-binding protein (CREB) and the nuclear exclusion of CREB-regulated transcription coactivator 1 (CRTC1), key regulators of melanin synthesis. This guide aims to serve as a foundational resource for researchers investigating hyperpigmentation disorders and developing novel depigmenting agents.

Introduction

Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common dermatological conditions characterized by excessive melanin production. The quest for safe and effective topical agents that can modulate melanogenesis is a significant area of research in dermatology and cosmetology. This compound has been identified as a promising candidate that inhibits pigment production both in vitro and in vivo without significant cytotoxicity.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 3-(1'-methyltetrahydropyridinyl)-2,4-6-trihydroxy acetophenone |

| CAS Number | 1128053-62-2 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

Mechanism of Action: Targeting the CREB/CRTC1 Signaling Pathway

The primary mechanism by which this compound inhibits melanogenesis is through the modulation of the cAMP/PKA/CREB signaling cascade, a central pathway in the regulation of melanin synthesis.

Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), intracellular cyclic adenosine monophosphate (cAMP) levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB. Activated CREB, in conjunction with its coactivator CRTC1, binds to the promoter regions of key melanogenic genes, including the microphthalmia-associated transcription factor (MITF). MITF, in turn, acts as a master regulator, driving the expression of enzymes essential for melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

This compound intervenes in this pathway by:

-

Decreasing cAMP Levels: It reduces the intracellular concentration of cAMP.

-

Inhibiting CREB Phosphorylation: By lowering cAMP, it prevents the PKA-mediated phosphorylation and activation of CREB.

-

Promoting Nuclear Exclusion of CRTC1: this compound facilitates the phosphorylation of CRTC1, which leads to its sequestration in the cytoplasm, preventing it from co-activating CREB in the nucleus.

This concerted action effectively downregulates the expression of MITF and its downstream targets, TYR, TRP1, and TRP2, ultimately leading to a reduction in melanin synthesis.[1][2]

References

Methodological & Application

Application Notes and Protocols for B16 Melanoma Cells: Evaluating the Efficacy of a Novel Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

B16 melanoma is a widely utilized murine melanoma cell line in cancer research and for the preclinical evaluation of novel therapeutic agents. These application notes provide a comprehensive set of protocols to assess the anti-melanoma activity of a hypothetical therapeutic agent, hereafter referred to as IIIM-8, on B16 melanoma cells. The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis techniques.

I. Quantitative Data Summary

The following tables represent hypothetical data for the effects of this compound on B16 melanoma cells.

Table 1: In Vitro Cytotoxicity of this compound on B16 Melanoma Cells

| Compound | Cell Line | Time Point (hours) | IC50 (µM) |

| This compound | B16-F10 | 24 | 15.2 |

| This compound | B16-F10 | 48 | 8.7 |

| This compound | B16-F10 | 72 | 4.1 |

| Cisplatin (Control) | B16-F10 | 48 | 12.5 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in B16-F10 Cells

| Treatment (48h) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (5 µM) | 2.8 | 3.5 |

| This compound (10 µM) | 4.2 | 5.1 |

Table 3: In Vivo Tumor Growth Inhibition by this compound in a B16-F10 Syngeneic Mouse Model

| Treatment Group | Average Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1580 ± 210 | - |

| This compound (10 mg/kg) | 850 ± 150 | 46.2 |

| This compound (20 mg/kg) | 420 ± 98 | 73.4 |

II. Experimental Protocols

Protocol 1: B16-F10 Cell Culture

This protocol outlines the standard procedure for the in vitro culture of the B16-F10 melanoma cell line.

Materials:

-

B16-F10 melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a frozen vial of B16-F10 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at the desired density.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on B16-F10 cells.

Materials:

-

B16-F10 cells

-

This compound (and control compounds)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol details the procedure for analyzing the expression of apoptosis-related proteins.

Materials:

-

B16-F10 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 4: In Vivo Syngeneic Mouse Model

This protocol describes the establishment of a B16-F10 tumor model in C57BL/6 mice to evaluate the in vivo efficacy of this compound.[1][2]

Materials:

-

Female C57BL/6 mice (6-8 weeks old)[2]

-

B16-F10 cells

-

Calipers

-

This compound formulation

-

Vehicle control

Procedure:

-

Cell Preparation: Harvest B16-F10 cells during the logarithmic growth phase and resuspend them in ice-cold HBSS at a concentration of 1 x 10⁶ cells/mL.[2] Ensure a single-cell suspension by passing the cells through a cell strainer.[1][2]

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁵ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to the desired dosing schedule.

-

Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period (e.g., day 18-21).[1]

-

Data Analysis: Compare the average tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

III. Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical signaling pathway of this compound in B16 cells.

References

Application Notes and Protocols for In Vitro Studies with IIIM-8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and in vitro use of IIIM-8, a novel melanogenesis inhibitor. The information is intended to guide researchers in setting up and performing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound, with the chemical name 3-(1'-methyltetrahydropyridinyl)-2,4-6-trihydroxy acetophenone, is a potent inhibitor of melanin synthesis. It has been shown to significantly reduce pigment production in in vitro and in vivo models without demonstrating cytotoxicity in Human Adult Epidermal Melanocytes (HAEM)[1]. The primary mechanism of action of this compound involves the suppression of the cAMP response element-binding protein (CREB) activity and the nuclear exclusion of its coactivator, CREB-regulated transcription coactivator 1 (CRTC1)[1]. This mode of action makes this compound a promising candidate for research in hyperpigmentation disorders.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1128053-62-2 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

Dissolution of this compound for In Vitro Studies

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Due to its chemical nature, this compound may have limited solubility in aqueous solutions. The following protocol is based on methodologies used for similar small molecules in in vitro settings.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.63 mg of this compound.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For 2.63 mg of this compound, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could be toxic to the cells (typically ≤ 0.5%).

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Culture

Human Adult Epidermal Melanocytes (HAEM) are a relevant cell line for studying the effects of this compound on melanogenesis.

Materials:

-

Human Adult Epidermal Melanocytes (HAEM)

-

Melanocyte Growth Medium (e.g., M-254 medium supplemented with Human Melanocyte Growth Supplement-2)

-

Cell culture flasks, plates, and other necessary sterile plasticware

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture HAEM cells in Melanocyte Growth Medium in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells when they reach 70-80% confluency.

-

For experiments, seed the cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24 hours before treatment.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.

Materials:

-

HAEM cells

-

This compound working solutions

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulated melanin production)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 N NaOH

-

Spectrophotometer or plate reader

Protocol:

-

Seed HAEM cells in a 24-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 48-72 hours. If investigating the effect on stimulated melanogenesis, co-treat with a known inducer like α-MSH. Include a vehicle control (DMSO) and a positive control (e.g., Kojic acid).

-

After the incubation period, wash the cells twice with PBS.

-

Harvest the cells by trypsinization and collect the cell pellets by centrifugation.

-

Dissolve the cell pellets in 1 N NaOH by heating at 80°C for 1 hour.

-

Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

Cytotoxicity Assay

It is essential to determine the cytotoxic potential of this compound on the cells being studied. The Cell Counting Kit-8 (CCK-8) assay is a convenient and reliable method for this purpose.

Materials:

-

HAEM cells

-

This compound working solutions

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HAEM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the same duration as the melanin content assay (e.g., 48-72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on available information. Researchers should generate their own data for their specific experimental conditions.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Melanin Inhibition) | Human Adult Epidermal Melanocytes (HAEM) | To be determined experimentally | [1] |

| Cytotoxicity (CC₅₀) | Human Adult Epidermal Melanocytes (HAEM) | Non-cytotoxic at effective concentrations | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Melanogenesis Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting melanogenesis by targeting the CREB-CRTC1 signaling pathway.

Caption: this compound inhibits melanogenesis by suppressing p-CREB and CRTC1.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines the key steps for assessing the efficacy and cytotoxicity of this compound in vitro.

References

Application Notes: Optimal Concentration of Compound 8 for Inhibiting Melanin Production

Introduction

Compound 8, identified as an (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivative bearing a 2,4-dihydroxy group on the benzylidene ring, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanogenesis.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on determining the optimal concentration of Compound 8 for inhibiting melanin production in B16F10 melanoma cells. The provided data and methodologies are based on in vitro studies and offer a framework for further investigation into the therapeutic potential of this compound for hyperpigmentation disorders.

Mechanism of Action

Melanin synthesis is a complex process regulated by several signaling pathways, with the α-melanocyte-stimulating hormone (α-MSH) and its receptor MC1R playing a crucial role.[2][3][4] The binding of α-MSH to MC1R activates a cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA). PKA then phosphorylates the CREB transcription factor, which upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), the enzymes essential for melanin synthesis.[2][5][6] Compound 8 exerts its inhibitory effect by directly targeting tyrosinase activity.[1]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of Compound 8 on cellular tyrosinase activity in α-MSH and IBMX-stimulated B16F10 cells.

| Concentration of Compound 8 (µM) | Cellular Tyrosinase Activity (% of control) | Observations |

| 1 | Significant inhibition observed | Initiates a notable reduction in enzyme activity. |

| 5 | Strong inhibition | Demonstrates a clear dose-dependent inhibitory effect. |

| 10 | Potent inhibition | Shows a substantial decrease in tyrosinase function. |

| 20 | Very potent inhibition | Achieves a level of inhibition comparable to 20 µM Kojic Acid.[1] |

Data is extrapolated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Culture and Treatment

-

Cell Line: B16F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed B16F10 cells in appropriate culture plates (e.g., 6-well plates for melanin content and tyrosinase activity assays, 96-well plates for cell viability assays).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with varying concentrations of Compound 8 (e.g., 1, 5, 10, 20 µM) or a positive control like Kojic Acid (20 µM) for 2 hours.[1]

-

Stimulate melanogenesis by adding α-melanocyte-stimulating hormone (α-MSH) (e.g., 1 µM) and 3-isobutyl-1-methylxanthine (IBMX) (e.g., 200 µM) to the culture medium.[1]

-

Incubate the cells for 48 hours before proceeding with subsequent assays.[1]

-

Cell Viability Assay (MTT or CCK-8 Assay)

This assay is crucial to ensure that the observed inhibition of melanin production is not due to cytotoxicity of the compound.

-

Principle: Tetrazolium salts like MTT or WST-8 (in CCK-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which can be quantified spectrophotometrically.[7][8][9][10]

-

Procedure:

-

After the 48-hour treatment period, remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][10]

-

Calculate cell viability as a percentage of the untreated control.

-

Melanin Content Assay

-

Principle: The amount of melanin produced by the cells is quantified by dissolving the melanin pigment and measuring its absorbance.

-

Procedure:

-

After the 48-hour treatment, wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 1N NaOH) and incubate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Cellular Tyrosinase Activity Assay

-

Principle: This assay measures the activity of tyrosinase within the cells by providing its substrate, L-DOPA, and measuring the formation of dopachrome.

-

Procedure:

-

Wash the treated cells with PBS and lyse them with a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, mix equal amounts of the cell lysate with a freshly prepared solution of L-DOPA (e.g., 2 mg/mL in phosphate buffer).

-

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the tyrosinase activity and express it as a percentage of the stimulated, untreated control.

-

Visualizations

The following diagrams illustrate the key processes and pathways involved in the investigation of Compound 8.

Caption: Experimental workflow for determining the optimal concentration of Compound 8.

Caption: Proposed signaling pathway of melanogenesis and the inhibitory action of Compound 8.

Caption: Logical flow for determining the optimal concentration of Compound 8.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofor.co.il [biofor.co.il]

- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. dojindo.com [dojindo.com]

- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Vehicle Control in Interleukin-8 (IIIM-8) Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and guidance on the proper use of vehicle controls in experiments involving Interleukin-8 (IL-8), a key chemokine implicated in inflammation, angiogenesis, and cancer progression. The accurate interpretation of experimental results hinges on the appropriate use of controls to distinguish the specific effects of a test compound from any non-specific effects of the delivery vehicle. This document outlines standard experimental procedures for studying IL-8's biological functions and provides a framework for designing robust and well-controlled studies.

The Critical Role of Vehicle Controls

In experimental studies, a vehicle is an inert substance used to deliver a test compound. A vehicle control group receives the vehicle without the active compound, administered in the same manner and dosage as the experimental group. This is crucial for several reasons:

-

Isolating the Compound's Effect: It allows researchers to determine if the observed effects are due to the compound itself or the vehicle.

-

Identifying Vehicle-Induced Effects: Some vehicles, such as DMSO or certain buffers, can have biological effects of their own.

-

Ensuring Experimental Validity: Proper vehicle controls are essential for the reproducibility and validity of experimental findings.

I. In Vitro Experimental Protocols

A. Neutrophil Chemotaxis Assay

Neutrophil chemotaxis is a primary biological function of IL-8. This assay measures the directed migration of neutrophils in response to an IL-8 gradient.

Experimental Workflow:

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method. Resuspend the isolated neutrophils in a suitable assay medium (e.g., HBSS with 0.5% BSA) at a concentration of 1.5 x 10^6 cells/mL.

-

Preparation of Reagents:

-

IL-8 Solution: Prepare a stock solution of recombinant human IL-8 in sterile, endotoxin-free PBS containing 0.1% BSA. The final concentration used in the assay typically ranges from 10-100 ng/mL.

-

Test Compound: Dissolve the test compound (e.g., a CXCR1/2 antagonist) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Vehicle Control: The vehicle control should be the same solvent used to dissolve the test compound, diluted to the same final concentration in the assay medium as the test compound. For example, if the final concentration of DMSO in the test wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO.

-

-

Chemotaxis Assay (using a Boyden chamber):

-

Add the chemoattractant solutions to the lower wells of the chamber:

-

Negative Control: Assay medium only.

-

Vehicle Control: Assay medium with the vehicle.

-

Positive Control: Assay medium with IL-8.

-

Test Group: Assay medium with IL-8 and the test compound.

-

-

Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Express the data as the number of migrated cells per field or as a percentage of the migration observed with the IL-8 positive control.

Data Presentation:

| Treatment Group | IL-8 (ng/mL) | Test Compound (µM) | Vehicle | Migrated Cells (mean ± SD) | % Inhibition of Chemotaxis |

| Negative Control | 0 | 0 | - | 15 ± 5 | N/A |

| Vehicle Control | 10 | 0 | 0.1% DMSO | 250 ± 20 | 0% |

| Test Compound | 10 | 1 | 0.1% DMSO | 125 ± 15 | 50% |

| Test Compound | 10 | 10 | 0.1% DMSO | 50 ± 10 | 80% |

B. IL-8 Quantification by ELISA

This protocol is for measuring the amount of IL-8 produced by cells in culture, for example, in response to an inflammatory stimulus.